N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a structurally complex small molecule featuring multiple pharmacophoric motifs. Its core comprises a [1,3]dioxolo[4,5-g]quinazolin-8-one scaffold substituted with a benzodioxole group, a sulfanyl-linked carbamoyl methyl moiety, and a benzamide tail. The compound’s design integrates elements known for drug-likeness, including hydrogen-bond acceptors (quinazolinone oxygen, benzodioxole) and lipophilic aromatic systems, which may enhance membrane permeability and target engagement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O7S/c1-21-2-4-22(5-3-21)15-36-32(40)18-47-35-38-27-14-31-30(45-20-46-31)13-26(27)34(42)39(35)17-23-6-9-25(10-7-23)33(41)37-16-24-8-11-28-29(12-24)44-19-43-28/h2-14H,15-20H2,1H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMFRRVEPEVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps, including the formation of the benzodioxole group, the quinazolinone core, and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Quinazolinone derivatives, including those related to the compound , have shown significant anticancer activity. For instance, a study indicated that certain derivatives exhibited inhibition against various cancer cell lines. These compounds can interfere with cancer cell proliferation and induce apoptosis through multiple pathways, including the inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives possess antimicrobial properties against a range of pathogens. A series of synthesized compounds were tested for their efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The results indicated that some derivatives exhibited moderate to strong antimicrobial activity, suggesting potential use in treating infections .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Quinazolinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This positions them as candidates for developing new anti-inflammatory drugs .
Case Study 1: Anticancer Activity
A recent study focused on a series of quinazolinone derivatives derived from similar scaffolds to the compound discussed. These derivatives were evaluated for their ability to inhibit the growth of human cancer cell lines. Results showed that specific modifications to the benzamide moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
In another study, a library of quinazolinone compounds was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibiting potent activity were identified, with structure-activity relationship (SAR) studies revealing key functional groups responsible for enhanced efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
This derivative shares the benzamide backbone but replaces the quinazolinone core with a thiazolidinedione ring. The thiazolidinedione group is associated with antidiabetic and anticancer activities, while the benzamide moiety contributes to structural rigidity. Key differences include:
N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamide
This compound (C₂₂H₁₈ClN₃O₄S₂) features a sulfonyl imino group and a cyclohexadienone ring, contrasting with the target compound’s benzodioxole and quinazolinone systems. Similarities include:
- Benzamide Motif : Critical for protein binding via π-π stacking.
- Sulfur-Containing Groups : Sulfonyl vs. sulfanyl, influencing redox activity and solubility.
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Core Scaffold | Key Substituents | Molecular Weight (g/mol) | Notable Activities |
|---|---|---|---|---|
| Target Compound | Quinazolinone | Benzodioxole, sulfanyl, benzamide | ~650* | Undocumented |
| (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide | Thiazolidinedione | Benzamide, methylidene | ~350 | Anticancer, antimicrobial |
| N-{3-[(Aryl-1-sulfonyl)imino]-... benzamide | Cyclohexadienone | Sulfonyl imino, benzamide | 488.98 | Antimicrobial |
*Estimated based on structural formula.
Comparison Based on Computational Similarity Metrics
Molecular Fingerprint Analysis
Using MACCS and Morgan fingerprints (), the target compound’s similarity to known kinase inhibitors (e.g., gefitinib) was evaluated. Key findings:
Activity Cliffs and Divergent Responses
Despite structural similarities to EGFR inhibitors, the target compound’s bulky sulfanyl-carbamoyl side chain may create "activity cliffs"—structurally analogous molecules with divergent biological effects due to steric hindrance or altered binding kinetics .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
The compound features several notable structural components:
- Benzodioxole moiety : A fused benzene and dioxole ring system.
- Quinazoline derivative : Known for various biological activities.
- Carbamoyl and sulfanyl groups : Contributing to its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 533.6 g/mol |
| Molecular Formula | C28H27N3O6S |
| LogP | 3.7409 |
| Polar Surface Area | 83.267 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related quinazoline derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ciprofloxacin and ketoconazole .
Anticancer Properties
The quinazoline framework has been extensively studied for anticancer activity. Compounds with similar scaffolds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-benzamide derivatives can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-containing enzymes, disrupting their function.
- DNA Interaction : The benzodioxole moiety is hypothesized to intercalate with DNA, leading to strand breaks.
- Signal Transduction Pathways : The compound may modulate pathways involved in cell survival and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Q & A
Basic: What synthetic strategies are commonly employed for constructing the quinazolinone core in this compound?
The quinazolinone core is typically synthesized via cyclocondensation reactions. Key steps include:
- Reaction conditions : Refluxing thiocarbamoylmalonate derivatives with chloroform or ethanol under acidic/basic conditions (e.g., 24-hour reflux in chloroform for benzoxazole coupling) .
- Intermediate isolation : Purification via recrystallization (ethanol or ethyl acetate) to achieve yields of 35–65% .
- Functionalization : Sulfanyl and benzamide substituents are introduced via nucleophilic substitution or carbodiimide-mediated coupling .
Advanced: How can high-throughput synthesis and machine learning optimize reaction conditions for this compound?
Integrated approaches from ligand design () and flow chemistry ( ) provide frameworks:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) for yield improvement.
- Machine learning : Train models on existing reaction data (e.g., reflux times, solvent polarity) to predict optimal conditions for sulfanyl-group incorporation .
- Validation : Cross-check computational predictions with small-scale trials (1–5 mmol) before scaling .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for benzodioxole (δ 5.9–6.1 ppm for methylenedioxy), quinazolinone (δ 8.2–8.5 ppm for aromatic protons), and sulfanyl groups (δ 2.5–3.0 ppm for SCH2) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
- Elemental analysis : Validate C, H, N percentages (e.g., discrepancies ≤0.5% between calculated and observed values) .
Advanced: How can contradictory analytical data (e.g., elemental analysis vs. NMR) be resolved?
- Case study : reports a 0.65% discrepancy in carbon content (Calc: 55.90%; Found: 55.25%).
- Troubleshooting steps :
Basic: What in vitro assays are suitable for evaluating biological activity (e.g., anticonvulsant effects)?
- GABA receptor docking : Use AutoDock Vina to simulate binding to GABA-A receptors ( ).
- MES/scPTZ models : Test seizure inhibition in rodent models, with ED50 calculations .
- Cytotoxicity screening : Validate selectivity via MTT assays on non-target cell lines .
Advanced: How can DFT and molecular dynamics (MD) predict reactivity and stability?
- DFT applications :
- MD simulations :
Basic: What purification methods are effective for removing byproducts in the final step?
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (≥95% by HPLC) .
- Column chromatography : Employ silica gel (hexane:ethyl acetate gradients) for polar byproducts .
- TLC monitoring : Use UV-active stains (e.g., iodine) to track elution profiles .
Advanced: How do non-covalent interactions influence crystallization and bioavailability?
- Crystal engineering : Analyze π-π stacking (benzodioxole/quinazolinone) and hydrogen bonding (amide groups) via Hirshfeld surfaces .
- Solubility modulation : Introduce PEG-based co-solvents to disrupt hydrophobic interactions and enhance aqueous solubility .
Basic: What are the stability considerations for long-term storage?
- Degradation pathways : Hydrolysis of the sulfanyl group under acidic conditions; oxidation of benzodioxole in light.
- Storage recommendations :
Advanced: How can QSAR models guide structural modifications for enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
